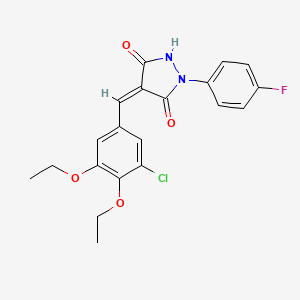
4-(3-chloro-4,5-diethoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chloro-4,5-diethoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione, commonly known as CDNB, is a synthetic compound that belongs to the class of pyrazolidinediones. It is widely used in scientific research for its various biochemical and physiological effects. CDNB is synthesized using a simple and efficient method, and its mechanism of action is well understood.
作用机制
The mechanism of action of CDNB involves its reaction with GST enzymes. CDNB is a substrate for GST enzymes, which catalyze the conjugation of CDNB with glutathione (GSH) to form a CDNB-GSH conjugate. The reaction involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of CDNB. The CDNB-GSH conjugate is then excreted from the cell. The reaction catalyzed by GST enzymes is an important mechanism of detoxification of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects
CDNB has various biochemical and physiological effects. It is a potent inhibitor of GST enzymes, which are involved in the detoxification of xenobiotics and endogenous compounds. CDNB also induces the expression of GST enzymes, which leads to an increase in the detoxification capacity of cells. In addition, CDNB has been shown to induce oxidative stress and apoptosis in cancer cells. CDNB has also been shown to have anti-inflammatory and neuroprotective effects.
实验室实验的优点和局限性
CDNB has several advantages for lab experiments. It is a simple and efficient substrate for GST activity assays, and its reaction with GST enzymes is well understood. CDNB is also a model substrate for the study of the mechanism of action of GST enzymes. However, CDNB has some limitations for lab experiments. It is a potent inhibitor of GST enzymes, which can lead to the overestimation of GST activity. CDNB also has low solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of CDNB in scientific research. CDNB can be used to investigate the role of GST enzymes in drug metabolism and toxicity in various tissues. CDNB can also be used to study the mechanism of action of GST enzymes in the detoxification of xenobiotics and endogenous compounds. In addition, CDNB can be used to investigate the role of oxidative stress and apoptosis in cancer cells. Finally, CDNB can be used to develop new drugs that target GST enzymes for the treatment of cancer and other diseases.
Conclusion
CDNB is a synthetic compound that is widely used in scientific research for its various biochemical and physiological effects. It is synthesized using a simple and efficient method, and its mechanism of action is well understood. CDNB is a substrate for GST enzymes, which catalyze the conjugation of CDNB with GSH to form a CDNB-GSH conjugate. CDNB has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of CDNB in scientific research, including the investigation of the role of GST enzymes in drug metabolism and toxicity, the study of the mechanism of action of GST enzymes, and the development of new drugs that target GST enzymes.
合成方法
CDNB is synthesized using a simple and efficient method. The starting materials for the synthesis are 4-fluoroaniline, ethyl acetoacetate, and 3-chloro-4,5-diethoxybenzaldehyde. The synthesis involves the condensation of these starting materials in the presence of a base, followed by cyclization to form the pyrazolidinedione ring. The final product is obtained by purification through recrystallization. The synthesis method for CDNB is well established and has been optimized for high yield and purity.
科学研究应用
CDNB is widely used in scientific research for its various biochemical and physiological effects. It is used as a substrate for glutathione S-transferase (GST) activity assays, which are used to measure the activity of GST enzymes in various tissues. CDNB is also used in drug metabolism studies to investigate the role of GST enzymes in drug metabolism and toxicity. In addition, CDNB is used as a model substrate for the study of the mechanism of action of GST enzymes, which are involved in the detoxification of xenobiotics and endogenous compounds.
属性
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4/c1-3-27-17-11-12(10-16(21)18(17)28-4-2)9-15-19(25)23-24(20(15)26)14-7-5-13(22)6-8-14/h5-11H,3-4H2,1-2H3,(H,23,25)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOVMYWVZITHTN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

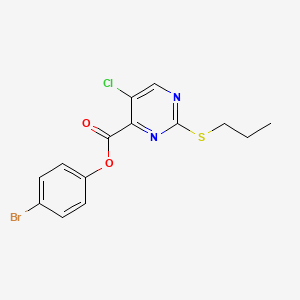
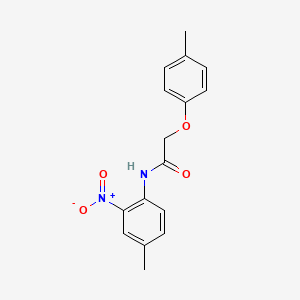
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)
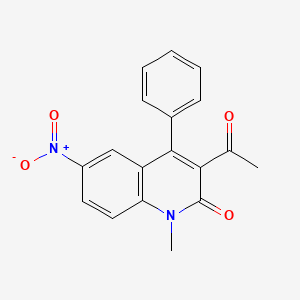

![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![3-[(3,5-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5182349.png)
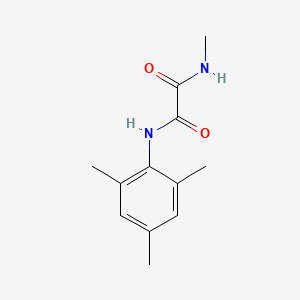
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5182357.png)